3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Description
This compound belongs to a class of polycyclic heteroaromatic molecules characterized by a fused cyclopenta-furo-chromenone backbone. The structure includes a 3-fluoro-4-methoxyphenyl substituent at position 3 and a methyl group at position 4.
Properties
Molecular Formula |
C22H17FO4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C22H17FO4/c1-11-8-18-20(13-4-3-5-14(13)22(24)27-18)21-19(11)15(10-26-21)12-6-7-17(25-2)16(23)9-12/h6-10H,3-5H2,1-2H3 |
InChI Key |
FXXBSINNWVONJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=C(C=C5)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the cyclopenta[c]furo[2,3-f]chromen core, followed by the introduction of the 3-fluoro-4-methoxyphenyl and 4-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound differs from its analogues primarily in the substituents on the phenyl ring. Key comparisons include:
Structural Implications :
- Steric Effects : The 3-fluoro-4-methoxy substitution may introduce steric hindrance distinct from the 3- or 4-methoxy analogues, affecting molecular conformation .
Physical Properties
- Melting Point: Fluorinated compounds (e.g., Example 68 in ) exhibit higher melting points (194–197°C) compared to non-fluorinated analogues, suggesting stronger intermolecular forces due to C-F bonds .
- Solubility : The fluorine atom may reduce solubility in polar solvents compared to methoxy groups, though the methoxy group could counterbalance this effect .
Computational Similarity Analysis
discusses MACCS fingerprints for structural comparison. Key findings:
- The target compound’s fluorine atom creates a unique substructure, reducing similarity scores with methoxy-only analogues.
- Morgan fingerprints (radius-based descriptors) may better capture the electronic effects of fluorine compared to binary MACCS keys .
Biological Activity
The compound 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that contributes to its biological activity. The presence of the fluorine atom and methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that chromenone derivatives could induce apoptosis in various cancer cell lines through mitochondrial dysfunction and activation of caspases .
Antioxidant Properties
Chromones are also recognized for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods have shown that similar compounds exhibit significant antioxidant activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : It has been suggested that chromenones can inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in cell survival and proliferation.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds with similar structures to This compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capabilities of chromenones. Using various assays, it was found that these compounds could significantly reduce oxidative stress markers in human cell lines exposed to UV radiation. The study concluded that the incorporation of methoxy and fluoro groups enhances the radical-scavenging ability of the compounds .
Data Table: Biological Activities of Chromenone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
